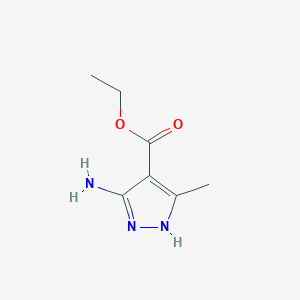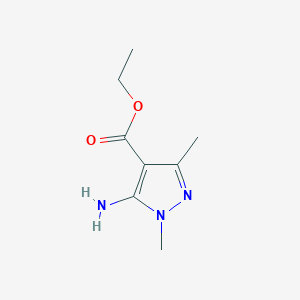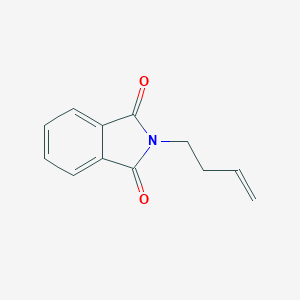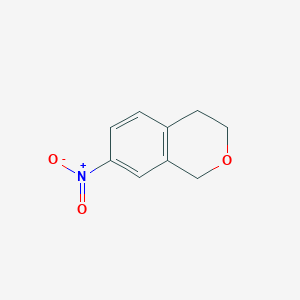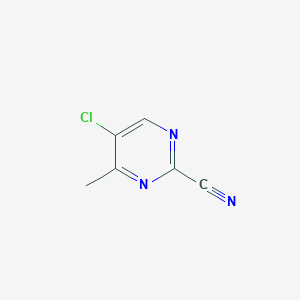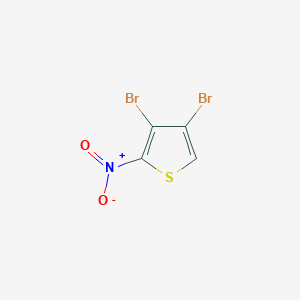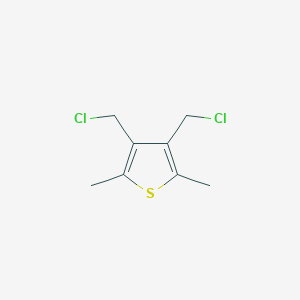
3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Overview
Description
Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are structurally similar to benzene. The compound you mentioned, “3,4-Bis(chloromethyl)-2,5-dimethylthiophene”, would be a thiophene ring with chloromethyl groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be based on the thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .Scientific Research Applications
Synthesis of Bifunctional Compounds : 3,4-Bis(chloromethyl)-2,5-dimethylthiophene has been used to synthesize various bifunctional compounds. It has been employed as a reactant to create products like 2,5-dimethyl-3,4-thiophenedimethanol diacetate and 2,5-dimethyl-3,4-thiophenediacetonitrile. These compounds have potential applications in different chemical synthesis processes (Kondakova & Gol'dfarb, 1958).
Photochromic Applications : The compound has been utilized in the synthesis of photochromic materials. For instance, a novel route was proposed for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes using 2,5-dimethylthiophene, demonstrating potential in developing light-responsive materials (Shirinyan et al., 2001).
Formation of Lewis Acid-Nucleophile Adducts : It has been used in creating new bidentate Lewis acids like 3,4-bis(chloromercurio)2,5-dimethylthiophene, which form unique supramolecular structures through weak interactions. This has implications in the development of novel coordination compounds (Sa et al., 2021).
Reactivity Studies : Studies on the reactivity of this compound with other chemicals, like water and amines, have provided insights into its chemical behavior and potential applications in synthesizing new chemical entities (Gol'dfarb & Kondakova, 1957).
Antimicrobial Studies : Some derivatives of this compound have shown promising results in antimicrobial evaluations, suggesting potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Properties
IUPAC Name |
3,4-bis(chloromethyl)-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAVLAVHDBWBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968449 | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-70-7 | |
| Record name | 5368-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3,4-bis(chloromethyl)-2,5-dimethylthiophene and its relevance in organic synthesis?
A1: this compound (C8H10Cl2S) is a valuable building block in organic synthesis due to its unique structure. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and importantly, two chloromethyl groups at positions 3 and 4. These chloromethyl groups are susceptible to nucleophilic substitution reactions, enabling the formation of a variety of complex molecules. For instance, it can react with Meldrum's acid to yield a C,O-dialkylation product, demonstrating its versatility in constructing heterocyclic systems.
Q2: How is this compound utilized in the synthesis of macrocyclic thiophene-containing compounds?
A2: this compound plays a crucial role in the multi-step synthesis of -thiophenophane, also referred to as “superthiophenophane”. Its reactive chloromethyl groups allow for ring-closing reactions, ultimately leading to the formation of the desired macrocycle. This synthetic strategy highlights the compound's utility in accessing structurally complex thiophenophane systems.
Q3: Can you elaborate on the use of this compound in synthesizing substituted cyclopenta[c]thiophenes and their precursors?
A3: this compound serves as a key starting material in an alternative synthetic route for generating important cyclopenta[c]thiophene precursors. Specifically, it reacts with methyl phenyl sulfonyl acetate to produce 5-carbomethoxy-5-phenylsulfonyl–1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. This precursor is a valuable intermediate for further modifications and derivatizations within the cyclopenta[c]thiophene scaffold.
Q4: What spectroscopic data is available for characterizing this compound?
A4: While the provided abstracts don't delve into specific spectroscopic data, this compound can be characterized using a combination of techniques. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


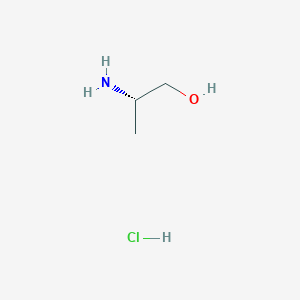
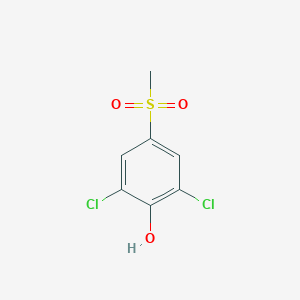
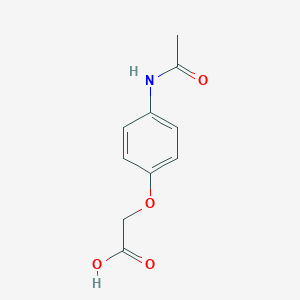
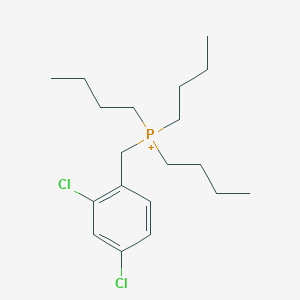

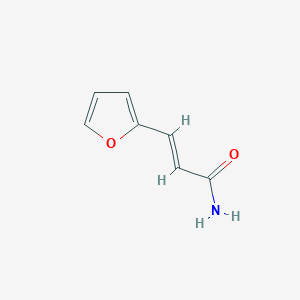
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
